molecular formula C15H14Cl2F3N3O B10955004 2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide

2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide

Cat. No.: B10955004
M. Wt: 380.2 g/mol
InChI Key: SNBWWFGBMLUAPI-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides, pyrazoles, and trifluoromethyl derivatives.

Scientific Research Applications

2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C15H14Cl2F3N3O

Molecular Weight

380.2 g/mol

IUPAC Name

2-chloro-N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzamide

InChI

InChI=1S/C15H14Cl2F3N3O/c1-9-12(17)13(15(18,19)20)22-23(9)8-4-7-21-14(24)10-5-2-3-6-11(10)16/h2-3,5-6H,4,7-8H2,1H3,(H,21,24)

InChI Key

SNBWWFGBMLUAPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)C2=CC=CC=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

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